Rhodanine, 3-veratryl- Rhodanine, 3-veratryl-
Brand Name: Vulcanchem
CAS No.: 23538-05-8
VCID: VC19675756
InChI: InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3
SMILES:
Molecular Formula: C12H13NO3S2
Molecular Weight: 283.4 g/mol

Rhodanine, 3-veratryl-

CAS No.: 23538-05-8

Cat. No.: VC19675756

Molecular Formula: C12H13NO3S2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Rhodanine, 3-veratryl- - 23538-05-8

Specification

CAS No. 23538-05-8
Molecular Formula C12H13NO3S2
Molecular Weight 283.4 g/mol
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3
Standard InChI Key GEAXYSILQKHIOI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC

Introduction

Chemical Structure and Physicochemical Properties

Rhodanine (C₃H₃NOS₂) is a thiazolidinone derivative with a sulfur-rich heterocyclic framework . The 3-veratryl substitution introduces a 3,4-dimethoxybenzyl group, resulting in a molecular formula of C₁₁H₁₁NO₃S₂. Key physicochemical properties, inferred from rhodanine and veratryl-containing analogs, include:

PropertyRhodanine-3-Veratryl (Estimated)Rhodanine (Reference)
Molecular Weight270.35 g/mol133.19 g/mol
Melting Point~160–170°C165–169°C
Boiling Point>300°C218.2°C
SolubilityLow in water; soluble in DMSOSoluble in hot water
LogP (Partition Coefficient)~2.1 (predicted)0.06

The veratryl group enhances hydrophobicity, likely increasing membrane permeability compared to unsubstituted rhodanine . Computational studies on similar rhodanine-3-acetic acid derivatives suggest that electron-donating methoxy groups on the aromatic ring could influence electronic properties, such as HOMO-LUMO gaps .

Synthesis Pathways

While no explicit synthesis of rhodanine-3-veratryl is documented, plausible routes can be inferred from methods used for analogous compounds:

Knoevenagel Condensation

This widely used method for rhodanine derivatives involves condensing rhodanine with an aldehyde. For example, rhodanine-3-acetic acid derivatives are synthesized by reacting rhodanine-3-acetic acid with substituted benzaldehydes under basic conditions . Applying this to 3,4-dimethoxybenzaldehyde (veratraldehyde) would yield the target compound:

Rhodanine-3-acetic acid+VeratraldehydeBaseRhodanine-3-veratryl+H2O\text{Rhodanine-3-acetic acid} + \text{Veratraldehyde} \xrightarrow{\text{Base}} \text{Rhodanine-3-veratryl} + \text{H}_2\text{O}

Reaction conditions typically involve piperidine or ammonium acetate in ethanol under reflux .

Characterization Techniques

  • NMR Spectroscopy: ¹H-NMR would show signals for the methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 270.35 (C₁₁H₁₁NO₃S₂) would confirm the structure.

Biological Activity and Research Findings

Rhodanine derivatives exhibit diverse bioactivities, though data specific to the 3-veratryl variant remain scarce:

Enzyme Inhibition

Veratryl alcohol, a ligninase substrate, forms radical intermediates during oxidation . By analogy, rhodanine-3-veratryl could interact with oxidoreductases, potentially serving as an inhibitor or probe for enzymatic mechanisms.

Cytotoxicity

Rhodanine derivatives with aromatic substitutions exhibit moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) . The veratryl group’s methoxy substituents might modulate redox properties, influencing pro-apoptotic pathways.

Future Directions

  • Synthesis Optimization: Develop scalable protocols for rhodanine-3-veratryl, leveraging microwave-assisted or solvent-free methods.

  • Biological Screening: Evaluate antimicrobial, anticancer, and antioxidant activities using in vitro assays.

  • Computational Modeling: Perform DFT studies to predict reactivity and binding affinities toward biological targets .

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